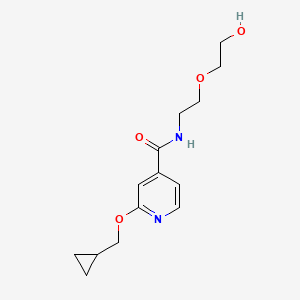

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropylmethoxy group, a hydroxyethoxyethyl chain, and an isonicotinamide core, which contribute to its unique chemical properties and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide typically involves multiple steps:

-

Formation of the Cyclopropylmethoxy Intermediate

- Cyclopropylmethanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopropylmethyl chloride.

- Cyclopropylmethyl chloride is then reacted with sodium methoxide to yield cyclopropylmethoxy methane.

-

Preparation of the Hydroxyethoxyethyl Intermediate

- Ethylene glycol is reacted with ethylene oxide in the presence of a base (e.g., potassium hydroxide) to form 2-(2-hydroxyethoxy)ethanol.

-

Coupling Reaction

- The cyclopropylmethoxy intermediate is reacted with isonicotinic acid chloride in the presence of a base (e.g., triethylamine) to form 2-(cyclopropylmethoxy)isonicotinic acid.

- The hydroxyethoxyethyl intermediate is then coupled with 2-(cyclopropylmethoxy)isonicotinic acid using a coupling reagent (e.g., N,N’-dicyclohexylcarbodiimide) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group in the isonicotinamide core can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Corresponding substituted products (e.g., thioethers, amines).

Applications De Recherche Scientifique

Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting nicotinic acetylcholine receptors or other related pathways.

Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective activities.

Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

Biology: It can be used as a probe to study biological processes involving nicotinic receptors or other related targets.

Mécanisme D'action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide likely involves interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may bind to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific receptor subtype and tissue distribution.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)nicotinamide: Similar structure but with a nicotinamide core instead of isonicotinamide.

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)pyridine: Similar structure but with a pyridine core instead of isonicotinamide.

Uniqueness

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the hydroxyethoxyethyl chain, along with the isonicotinamide core, makes it a versatile compound for various applications in research and industry.

Activité Biologique

2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- CAS Number : 2034443-67-7

The compound is believed to act primarily as a glycogen synthase kinase-3 (GSK-3) inhibitor. GSK-3 is a key regulatory enzyme involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibition of GSK-3 has implications for treating conditions like diabetes, cancer, and neurodegenerative diseases.

Anticancer Properties

Research indicates that isonicotinamides, including this compound, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance:

- In vitro Studies : Cell line studies demonstrated that the compound effectively reduces cell viability in breast cancer and leukemia cell lines by triggering apoptotic pathways.

- In vivo Studies : Animal model studies have shown that administration of the compound leads to reduced tumor sizes compared to control groups.

Neuroprotective Effects

Additionally, the compound has been evaluated for its neuroprotective effects:

- Mechanistic Insights : It has been suggested that the inhibition of GSK-3 contributes to neuroprotection by promoting neuronal survival and reducing inflammation in neurodegenerative conditions.

Case Studies

-

Breast Cancer Model :

- A study involving MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell proliferation.

- Apoptosis was confirmed via flow cytometry, indicating that the compound activates intrinsic apoptotic pathways.

-

Neurodegenerative Disease Model :

- In a mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Histological analysis revealed decreased neuroinflammation markers.

Research Findings Summary Table

| Study Type | Model/Cell Line | Key Findings |

|---|---|---|

| In vitro | MCF-7 Breast Cancer | Dose-dependent reduction in cell viability |

| In vivo | Mouse Alzheimer Model | Improved cognitive function; reduced plaques |

| Mechanistic Study | Neuronal Cells | Activation of apoptotic pathways; anti-inflammatory effects |

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c17-6-8-19-7-5-16-14(18)12-3-4-15-13(9-12)20-10-11-1-2-11/h3-4,9,11,17H,1-2,5-8,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBHVSDNOXLEKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.